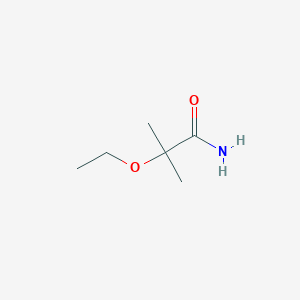

2-Ethoxy-2-methylpropanamide

Description

Structural Classification and Unique Functional Group Chemistry

2-Ethoxy-2-methylpropanamide is a tertiary amide characterized by the presence of an ethoxy group and a methyl group attached to the α-carbon of the propanamide backbone. The systematic IUPAC name for this compound is this compound. thieme-connect.com Its molecular structure integrates two key functional groups: an ether (the ethoxy group) and a primary amide. This combination imparts a unique chemical character to the molecule.

The amide functional group is known for its relative stability due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom across the carbonyl group. rsc.org This resonance stabilization makes the amide bond less reactive towards nucleophiles compared to other carboxylic acid derivatives. rsc.org The primary amide moiety in this compound provides sites for hydrogen bonding, influencing its physical properties such as melting point and solubility.

The ethoxy group, an ether linkage, is generally stable under many reaction conditions. Its presence, along with the α-methyl group, introduces steric bulk around the amide functionality, which can influence the molecule's reactivity and conformational preferences. The ether oxygen also possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor or to coordinate with metal centers.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1628184-71-3 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Physical Form | White to Yellow Solid |

| Purity | Typically ≥95% |

| Data sourced from Sigma-Aldrich thieme-connect.com |

Significance as a Research Chemical and Synthetic Intermediate

The unique structural attributes of this compound have led to its exploration as a valuable ligand in the synthesis of organometallic complexes and as a potential precursor in the development of bioactive molecules.

Applications in Materials Science:

A significant area of research involving this compound (often abbreviated as empaH in the literature) is its use as a ligand in the synthesis of volatile metal precursors for Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). nih.govacs.orgresearchgate.net These techniques are crucial for fabricating high-quality thin films used in microelectronics.

Research has demonstrated the synthesis of novel antimony(III) and germanium(IV) complexes utilizing N-alkoxy carboxamide ligands, including this compound. nih.govacs.org For instance, the complex Sb(empa)₃ was synthesized and characterized as a potential precursor for antimony-based thin films. acs.org Thermogravimetric analysis (TGA) of these complexes is a critical step to determine their volatility and thermal stability, which are key requirements for successful ALD/MOCVD precursors. Studies on related N-alkoxy carboxamide complexes have shown that the nature of the alkoxy and α-carbon substituents can be tuned to optimize these properties. acs.org For example, the complex Sb(empa)₃ showed a calculated temperature of 64 °C at a vapor pressure of 1 Torr, indicating good volatility. acs.org The resulting metal oxide thin films, such as GeO₂, have applications as high-κ dielectric materials in electronic devices. acs.orgnih.govacs.org

Potential Pharmaceutical Applications:

Derivatives of 2-methylpropanamide have been investigated for their potential as pharmaceuticals, specifically as modulators of glucocorticoid activity. google.com Glucocorticoids are steroid hormones that regulate a wide range of physiological processes, and their activity is locally modulated in tissues by enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). google.comnih.gov Inhibition of 11βHSD1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. google.com Patents have described 2-methylpropanamide derivatives that can act as inhibitors of 11βHSD1, thereby preventing the amplification of glucocorticoid action in key metabolic tissues like the liver and adipose tissue. google.com While specific studies focusing solely on this compound are not extensively detailed, its structural similarity to these active compounds suggests its potential as a building block in the synthesis of new glucocorticoid modulators.

Conceptual Framework of Amide Derivatives in Organic Synthesis

Amide derivatives are fundamental building blocks in organic synthesis, prized for their stability and the versatility of their transformations. rsc.orgpulsus.com The amide bond is a cornerstone of peptides and proteins and is present in a vast number of pharmaceuticals, natural products, and polymers. pulsus.com

Synthesis of Amides: The formation of amides is one of the most important reactions in organic chemistry. pulsus.com Traditional methods often involve the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. pulsus.com Alternatively, direct coupling of a carboxylic acid and an amine can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). ajchem-a.com More recently, catalytic methods are being developed to improve the efficiency and environmental footprint of amide bond formation. sioc-journal.cn The synthesis of N-alkoxyamides, such as this compound, can be achieved through various methods, including the reaction of the corresponding acyl chloride with an N-alkoxyamine or through electrochemical methods. acs.org

Reactivity of Amides: While amides are relatively unreactive due to resonance stabilization, they can be transformed into a variety of other functional groups under specific reaction conditions. rsc.org The activation of amides to enhance their electrophilicity is an emerging area of research, allowing for transformations that are otherwise challenging. rsc.org For instance, amides can be reduced to amines, dehydrated to nitriles, or hydrolyzed back to carboxylic acids under acidic or basic conditions. N-alkoxyamides, in particular, have shown unique reactivity, serving as precursors for the synthesis of esters, including sterically hindered ones, through methods like NBS-mediated oxidative homocoupling. organic-chemistry.org They can also undergo selective cyclization reactions to form N-alkoxy lactams. thieme-connect.com This diverse reactivity underscores the importance of amide derivatives as versatile intermediates in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGDYIYQPSUHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309124 | |

| Record name | 2-Ethoxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628184-71-3 | |

| Record name | 2-Ethoxy-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628184-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 2 Methylpropanamide

Established Synthetic Pathways

Established routes to 2-Ethoxy-2-methylpropanamide primarily involve the formation of the amide bond followed by or preceded by the creation of the ether linkage. These methods are rooted in classical organic transformations.

Reaction of 2-Methylpropanoyl Chloride with Appropriate Reagents

A foundational approach to constructing the propanamide backbone is through the reaction of an acyl chloride with an amine. In this context, 2-methylpropanoyl chloride serves as a readily available starting material. The general principle involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. researchgate.nethud.ac.uk

The synthesis of this compound via this route would conceptually involve a reagent that introduces both the nitrogen and the ethoxy group. However, a more practical and common strategy involves a multi-step sequence. A plausible pathway commences with the reaction of 2-methylpropanoyl chloride with a suitable bifunctional reagent, such as 2-aminoethanol. This reaction would yield an intermediate, N-(2-hydroxyethyl)-2-methylpropanamide. The hydroxyl group of this intermediate can then be subjected to etherification, as detailed in the subsequent section.

The reaction conditions for the initial amide formation are crucial to maximize yield and minimize side reactions. Typically, the reaction is carried out in an inert solvent, and a base is added to neutralize the hydrogen chloride byproduct. hud.ac.ukrsc.org

| Reagent 1 | Reagent 2 | Product |

| 2-Methylpropanoyl Chloride | 2-Aminoethanol | N-(2-hydroxyethyl)-2-methylpropanamide |

Introduction of the Ethoxy Moiety via Nucleophilic Substitution Pathways

The Williamson ether synthesis is a robust and widely used method for forming ether linkages and is highly applicable for the synthesis of this compound. wikipedia.orgbyjus.com This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide or other suitable electrophile with a good leaving group. chemistrysteps.commasterorganicchemistry.com

A key precursor for this pathway is 2-hydroxy-2-methylpropanamide (B79247). nih.gov This intermediate can be synthesized through the hydration of 2-methyl-2-propenamide or via the aminolysis of methyl 2-hydroxyisobutyrate. Once 2-hydroxy-2-methylpropanamide is obtained, it can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or ethyl bromide to form the desired this compound. wikipedia.orgfrancis-press.com

The choice of solvent is critical in Williamson ether synthesis, with polar aprotic solvents like DMF or acetonitrile (B52724) being preferred as they can solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity. wikipedia.org

| Starting Material | Reagents | Product |

| 2-Hydroxy-2-methylpropanamide | 1. Strong Base (e.g., NaH) 2. Ethyl Halide (e.g., C₂H₅I) | This compound |

Alternative and Emerging Synthetic Strategies

Beyond the more conventional methods, alternative synthetic strategies offer different approaches to the synthesis of this compound, potentially providing advantages in terms of stereocontrol or functional group tolerance.

Derivatization from Related Halogenated Propanamides (e.g., formation of ethoxy-substituted oxazolidinones from 2-bromo-2-methylpropanamides)

An alternative pathway can be envisioned starting from a halogenated propanamide, such as 2-bromo-2-methylpropanamide. This starting material can be cyclized to form an oxazolidinone, a five-membered heterocyclic ring. nih.gov Oxazolidinones are versatile intermediates in organic synthesis. organic-chemistry.org The formation of an ethoxy-substituted oxazolidinone could potentially be achieved, which upon subsequent ring-opening, would yield the target amide.

The ring-opening of oxazolidinones can be accomplished under various conditions, including hydrolysis or reaction with other nucleophiles. rsc.orgresearchgate.netresearchgate.net For instance, treatment of a suitably substituted oxazolidinone with a reagent that can deliver the elements of ammonia (B1221849) would lead to the formation of the primary amide. While this route is more complex than the established pathways, it offers potential for the synthesis of chiral derivatives if enantiomerically pure starting materials are used. The hydrolysis of amides, a related reaction, can be achieved under acidic or basic conditions. savemyexams.comlibretexts.orglibretexts.org

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound in any of the proposed synthetic routes.

For the synthesis of amides from acyl chlorides (Section 2.1.1), key parameters to optimize include the choice of base to scavenge the HCl byproduct, the reaction temperature, and the solvent. The use of a non-nucleophilic base is important to avoid competition with the desired amine nucleophile. researchgate.net The reaction is often run at low temperatures to control its exothermicity and minimize side reactions. hud.ac.uk

In the Williamson ether synthesis (Section 2.1.2), several factors can be fine-tuned to improve the yield. researchgate.net The choice of base for deprotonating the alcohol is critical; stronger bases like sodium hydride ensure complete formation of the alkoxide. masterorganicchemistry.com The reaction temperature and time are also important variables; higher temperatures can increase the rate of reaction but may also promote side reactions like elimination, especially if the alkyl halide is secondary or tertiary. wikipedia.orgbyjus.com The use of a phase-transfer catalyst can sometimes be beneficial in reactions involving a solid and a liquid phase. wikipedia.org

| Synthetic Step | Key Parameters for Optimization |

| Amide formation from acyl chloride | Base type and stoichiometry, temperature, solvent |

| Williamson ether synthesis | Base strength, solvent polarity, temperature, reaction time, nature of leaving group on the ethylating agent |

| Oxazolidinone ring-opening | Reagent for ring-opening, catalyst, temperature, solvent |

Chemical Reactivity and Transformational Pathways of 2 Ethoxy 2 Methylpropanamide

Fundamental Reaction Types

Amides are generally one of the more stable carboxylic acid derivatives and are relatively resistant to oxidation. Direct oxidation of the amide group in 2-ethoxy-2-methylpropanamide to a carboxylic acid derivative under mild conditions is not a typical transformation. However, certain advanced oxidation methods can transform amides into other carbonyl-containing compounds. For instance, methods have been developed for the flexible and chemoselective oxidation of some amides to α-keto amides or α-hydroxy amides, though these reactions often depend on the presence of an α-hydrogen, which this compound lacks. acs.org

Anodic oxidation of amides that lack α-hydrogens can lead to bond cleavage at various positions, including the bond between the benzylic carbon and the carbonyl group or the bond between the carbonyl and the nitrogen atom. researchgate.net For this compound, harsh oxidative conditions would likely lead to fragmentation of the molecule rather than a clean conversion to a specific carboxylic acid derivative.

A more plausible route to the corresponding carboxylic acid, 2-ethoxy-2-methylpropanoic acid, is not through oxidation of the amide but through its hydrolysis, a characteristic reaction of the amide functional group. libretexts.orgucalgary.ca

The most fundamental reaction of amides is hydrolysis, which results in the cleavage of the carbon-nitrogen bond. libretexts.org This transformation can be carried out under either acidic or basic conditions, although it typically requires heating for extended periods due to the stability of the amide bond. chemistrysteps.comchemguide.co.uk

Base-Promoted Hydrolysis : Heating this compound with a strong aqueous base, like sodium hydroxide (B78521), yields a carboxylate salt (sodium 2-ethoxy-2-methylpropanoate) and ammonia (B1221849). libretexts.orgyoutube.com This reaction is considered base-promoted rather than catalyzed because the hydroxide ion is consumed in the reaction. The final deprotonation of the carboxylic acid by the strongly basic amide anion leaving group drives the reaction to completion. chemistrysteps.com

Amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. auburn.edu Consequently, their hydrolysis is significantly slower than that of esters or acid chlorides. chemistrysteps.com

Influence of the 2-Ethoxy Group on Reactivity and Selectivity

The substituents on the α-carbon of this compound profoundly affect its reactivity.

The α-carbon of this compound is a quaternary center, meaning it is bonded to four other non-hydrogen atoms. The presence of two methyl groups and an ethoxy group creates a sterically crowded environment around the amide's carbonyl carbon. This steric bulk significantly hinders the approach of nucleophiles, such as water or hydroxide ions, that are necessary to initiate hydrolysis. auburn.edu

This effect, known as steric hindrance, drastically reduces the rate of nucleophilic acyl substitution reactions. auburn.edunih.gov Compared to less substituted amides, this compound would be expected to undergo hydrolysis at a much slower rate. The high activation energy required to overcome this steric barrier means that forcing conditions, such as high temperatures and prolonged reaction times, are necessary for its transformation. nih.gov

| Amide | α-Substituents | Level of Steric Hindrance at Carbonyl | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| Ethanamide | -CH₃ | Low | Fastest |

| Propanamide | -CH₂CH₃ | Low-Moderate | Fast |

| 2-Methylpropanamide | -CH(CH₃)₂ | Moderate | Slow |

| 2,2-Dimethylpropanamide (Pivalamide) | -C(CH₃)₃ | High | Very Slow |

| This compound | -C(CH₃)₂(OCH₂CH₃) | Very High | Extremely Slow |

The substituents at the α-position also exert electronic effects that modulate the reactivity of the carbonyl group.

| Substituent | Primary Electronic Effect | Impact on Carbonyl Carbon |

|---|---|---|

| Methyl Group (-CH₃) | Inductive (+I) | Weakly electron-donating, slightly decreases electrophilicity. |

| Ethoxy Group (-OCH₂CH₃) | Inductive (-I) | Electron-withdrawing due to oxygen's electronegativity, slightly increases electrophilicity. |

The ethoxy group has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. auburn.edu This effect withdraws electron density from the α-carbon and, to a lesser extent, from the carbonyl carbon, which should make the carbonyl slightly more electrophilic and thus more susceptible to nucleophilic attack. However, this modest electronic activation is generally considered to be overwhelmingly counteracted by the substantial steric hindrance discussed previously. auburn.edu The two methyl groups have a weak electron-donating inductive effect (+I), which would slightly decrease the electrophilicity of the carbonyl carbon. The net electronic effect is a subtle balance, but the dominant factor controlling the reactivity of this compound is steric hindrance.

Mechanistic Investigations of this compound Transformations

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. ucalgary.camasterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This is the rate-determining step and is significantly slowed by the steric hindrance from the α-substituents. The attack results in the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (ammonia).

Elimination of Leaving Group: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, leading to the elimination of a neutral ammonia molecule as the leaving group.

Deprotonation and Final Product Formation: The resulting protonated carboxylic acid is deprotonated by water or another base in the medium to yield the final 2-ethoxy-2-methylpropanoic acid and regenerate the acid catalyst. The eliminated ammonia is protonated in the acidic solution to form an ammonium (B1175870) ion. masterorganicchemistry.com

Mechanism of Base-Promoted Hydrolysis:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This is the rate-determining step and is sterically hindered. The attack forms a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com

Elimination of the Amide Anion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (⁻NH₂), which is a very poor leaving group. This step is energetically unfavorable and contributes to the slow reaction rate. chemistrysteps.com

Irreversible Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed 2-ethoxy-2-methylpropanoic acid. This final, irreversible acid-base reaction pulls the entire equilibrium toward the products, driving the hydrolysis to completion despite the unfavorable elimination step. chemistrysteps.com

Applications of 2 Ethoxy 2 Methylpropanamide in Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

The utility of a molecule as a building block in organic synthesis is determined by its inherent structural and functional group characteristics. 2-Ethoxy-2-methylpropanamide possesses a unique combination of an amide functionality, a quaternary carbon center, and an ethoxy group. This arrangement offers several strategic advantages for the construction of more complex molecular structures. The amide group can participate in a variety of coupling reactions, serving as a linchpin for connecting different molecular fragments. The sterically hindered environment around the quaternary carbon can introduce specific conformational constraints in the target molecule, which is often a desirable feature in the design of biologically active compounds. The ethoxy group, while relatively stable, can be a site for further functionalization under specific reaction conditions.

The strategic incorporation of this compound into a synthetic route can be envisioned to provide access to novel scaffolds that are not readily accessible through other means. Its compact and rigid structure makes it an attractive component for creating three-dimensional complexity from simpler starting materials.

Table 1: Structural Features of this compound and Their Synthetic Implications

| Structural Feature | Potential Synthetic Application |

| Primary Amide | - Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination)- Transformation into other functional groups (e.g., amines, nitriles)- Hydrogen bonding donor/acceptor |

| Quaternary Carbon | - Introduction of steric bulk and conformational rigidity- A stereocenter if synthesized enantioselectively |

| Ethoxy Group | - Modulation of lipophilicity- Potential for ether cleavage to reveal a hydroxyl group for further derivatization |

Utilization in Diverse Synthetic Transformations and Functional Group Manipulations

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The amide moiety is a versatile handle for a wide array of chemical transformations. For instance, it can undergo dehydration to form the corresponding nitrile, a valuable functional group in its own right, or be reduced to yield the corresponding amine, opening up avenues for further elaboration.

Furthermore, the nitrogen atom of the amide can be subjected to various N-alkylation or N-arylation reactions, allowing for the introduction of diverse substituents. The carbonyl group of the amide can also participate in reactions such as the Vilsmeier-Haack reaction or serve as a directing group in ortho-metalation strategies if an aromatic ring is appended to the nitrogen atom.

The presence of the ethoxy group suggests that under forcing conditions, ether cleavage could be achieved to unmask a tertiary alcohol. This deprotection strategy would add another layer of synthetic utility, allowing for late-stage functionalization of the molecule.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Resulting Functional Group |

| Dehydration | P₂O₅, heat or POCl₃, pyridine | Nitrile |

| Reduction | LiAlH₄ or BH₃·THF | Amine |

| Hofmann Rearrangement | Br₂, NaOH | Primary amine with one less carbon |

| N-Alkylation | Alkyl halide, base | N-substituted amide |

| Ether Cleavage | HBr or BBr₃ | Tertiary alcohol |

Exploratory Applications in Pharmaceutical Synthesis for Target Modulation (e.g., modulation of glucocorticoids)

The structural motifs present in this compound hold potential for applications in medicinal chemistry and pharmaceutical synthesis. The rigid scaffold provided by the quaternary carbon center is a feature often found in potent biological modulators, as it can help to pre-organize the molecule for optimal binding to a biological target.

In the context of glucocorticoid modulation, the design of selective glucocorticoid receptor (GR) agonists or antagonists is a significant area of research. The amide functionality of this compound could mimic peptide bonds and participate in crucial hydrogen bonding interactions within the ligand-binding domain of the GR. The lipophilic ethoxy group and the compact methyl groups could occupy hydrophobic pockets within the receptor, contributing to binding affinity and selectivity.

While direct evidence of this compound in glucocorticoid modulation is not yet established in publicly available literature, its structural components are analogous to fragments found in known modulators of nuclear receptors. Future research could involve the synthesis of a library of derivatives based on the this compound scaffold to explore their potential as modulators of glucocorticoids and other therapeutic targets. The ability to systematically modify the amide and ethoxy groups would allow for a detailed structure-activity relationship (SAR) study, paving the way for the discovery of novel therapeutic agents.

Spectroscopic and Structural Characterization of 2 Ethoxy 2 Methylpropanamide

Advanced Spectroscopic Analysis for Structural Elucidation

The definitive identification and structural elucidation of an organic compound like 2-Ethoxy-2-methylpropanamide would rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) would provide crucial information about the connectivity of atoms.

Expected ¹H NMR Spectral Features for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -CH₃ (methyl on ethoxy) | 1.1 - 1.3 | Triplet (t) | 3H |

| -CH₂- (methylene on ethoxy) | 3.3 - 3.6 | Quartet (q) | 2H |

| -C(CH₃)₂ (gem-dimethyl) | 1.2 - 1.5 | Singlet (s) | 6H |

| -NH₂ (amide) | 5.0 - 8.0 | Broad Singlet (br s) | 2H |

Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display a specific number of signals, each corresponding to a unique carbon atom.

Expected ¹³C NMR Resonances for this compound:

| Carbon Type | Expected Chemical Shift (ppm) |

| -C H₃ (methyl on ethoxy) | 14 - 16 |

| -C H₂- (methylene on ethoxy) | 58 - 62 |

| -C (CH₃)₂ (gem-dimethyl) | 24 - 28 |

| -C (CH₃)₂ (quaternary) | 75 - 80 |

| -C =O (amide carbonyl) | 175 - 180 |

Note: These are estimated chemical shift ranges.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its amide and ether functional groups.

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Symmetric & Asymmetric Stretching | 3100 - 3500 (two bands) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| Amide C=O | Stretching (Amide I band) | 1630 - 1695 |

| Amide N-H | Bending (Amide II band) | 1550 - 1640 |

| C-O (ether) | Stretching | 1050 - 1150 |

Mass Spectrometry (MS) (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule.

For this compound (molecular weight: 131.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 131. Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals.

Potential Fragment Ions in the Mass Spectrum of this compound:

| m/z | Possible Fragment | Proposed Loss |

| 116 | [M - CH₃]⁺ | Loss of a methyl radical |

| 102 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 88 | [M - C₃H₇]⁺ or [M - CONH₂]⁺ | Loss of a propyl radical or the amide group |

| 72 | [C₄H₈O]⁺ | Cleavage of the amide group |

| 44 | [CONH₂]⁺ | Amide fragment |

High-Resolution Structural Investigations (e.g., Single-Crystal X-ray Diffraction if applicable for specific derivatives)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To date, no single-crystal X-ray diffraction data for this compound has been reported in the crystallographic databases. For such a study to be conducted, the compound would first need to be synthesized and then crystallized to obtain a single crystal of suitable quality for analysis. If successful, this technique would provide an unambiguous confirmation of its molecular structure.

Theoretical and Computational Investigations of 2 Ethoxy 2 Methylpropanamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Geometry Optimization and Electronic Structure Analysis (e.g., Density Functional Theory, Ab Initio Methods)

A critical first step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

Density Functional Theory (DFT): This is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT methods, such as B3LYP, are often used with a specific basis set (e.g., 6-31G*) to calculate the electron density and, from that, derive the energy and optimized geometry.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental data for parametrization. They can provide highly accurate results, though often at a higher computational cost than DFT.

For 2-Ethoxy-2-methylpropanamide, this analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, electronic structure analysis would provide insights into the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential map, which indicates regions of positive and negative charge.

Conformational Analysis and Energetic Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that can be achieved by rotation about single bonds. Each conformer has a specific potential energy, and the collection of these energies forms an energetic landscape or potential energy surface.

For a flexible molecule like this compound, rotations around the C-C, C-O, and C-N single bonds would lead to various staggered and eclipsed conformations. Computational methods are used to:

Systematically rotate key bonds and calculate the energy at each step.

Identify low-energy conformers (local minima on the potential energy surface).

Determine the energy barriers (transition states) between these conformers.

This analysis is crucial for understanding the molecule's flexibility, its most probable shapes at a given temperature, and how its shape might influence its reactivity.

Computational Modeling of Reaction Mechanisms

Computational modeling can be a powerful tool for elucidating the step-by-step process of a chemical reaction. It allows researchers to investigate reaction pathways that might be difficult to observe experimentally.

Prediction of Reaction Pathways and Transition States

To model a reaction, chemists first propose a plausible pathway. Computational software is then used to locate the geometry of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. Identifying the transition state is key to understanding the mechanism. For example, the hydrolysis of the amide group in this compound could be modeled to determine if it proceeds through a concerted or stepwise mechanism under acidic or basic conditions.

Calculation of Energetic Profiles and Activation Barriers

Once the structures of the reactants, products, and transition states are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation barrier (activation energy). A lower activation barrier implies a faster reaction rate. By plotting the energy of the system as it progresses from reactants to products, an energetic profile for the reaction is created, providing a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, it is possible to calculate the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) in the molecule. These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental spectra helps in assigning the correct signals to the corresponding atoms in the molecule.

Below is a hypothetical table illustrating how predicted NMR data for this compound would be presented.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (methyl on amide) | Data not available | Data not available |

| CH₃ (ethoxy) | Data not available | Data not available |

| CH₂ (ethoxy) | Data not available | Data not available |

| C=O (amide) | - | Data not available |

| C (quaternary) | - | Data not available |

Future Perspectives and Emerging Research Avenues for 2 Ethoxy 2 Methylpropanamide

Development of Novel and Efficient Synthetic Routes

The synthesis of sterically hindered amides such as 2-Ethoxy-2-methylpropanamide presents a significant challenge in organic chemistry. nih.govchimia.ch Traditional amidation methods often falter due to the steric hindrance around the carbonyl group. Future research will likely focus on developing more efficient and sustainable synthetic methodologies.

One promising avenue is the advancement of catalytic direct amidation . The direct coupling of the corresponding ester, ethyl 2-ethoxy-2-methylpropanoate, with ammonia (B1221849) or an ammonia surrogate would be an atom-economical approach. Research into novel catalysts that can overcome the steric barrier is crucial. This could include:

Transition Metal Catalysis: Recent advancements have seen the use of manganese(I), nickel, and palladium complexes for the direct amidation of esters. acs.org Developing catalysts with specifically designed ligand spheres to accommodate bulky substrates could prove effective.

Organocatalysis: Boron-derived catalysts and other small molecule organocatalysts are emerging as powerful tools for amide bond formation under mild conditions. mdpi.com Their application to sterically demanding substrates like the precursors to this compound warrants investigation.

Biocatalysis: The use of enzymes for amide synthesis is a growing field that offers high selectivity and sustainability. chemistryjournals.net Screening for or engineering enzymes that can accept sterically hindered substrates could provide a green pathway to this compound.

Another innovative approach could be the use of Grignard reagents with isocyanates . This method has shown promise for the formation of exceptionally hindered amides and could be adapted for the synthesis of the target molecule. chimia.ch

The table below outlines potential novel synthetic strategies and their key research focus.

| Synthetic Strategy | Catalyst/Reagent Type | Key Research Focus | Potential Advantages |

| Catalytic Direct Amidation | Transition Metals (Mn, Ni, Pd) | Ligand design for steric tolerance | High atom economy, catalytic efficiency |

| Organocatalysts (e.g., Boron-based) | Catalyst development for hindered substrates | Mild reaction conditions, metal-free | |

| Biocatalysis (Enzymes) | Enzyme screening and engineering | High selectivity, green chemistry | |

| Grignard-Isocyanate Coupling | Organometallic (Grignard reagents) | Substrate scope and functional group tolerance | Effective for highly hindered amides |

Comprehensive Exploration of Reactivity Profile with New Reagents and Catalysts

The reactivity of this compound is largely unexplored. Its structure, with the neopentyl-like core, suggests that it will exhibit low reactivity in reactions involving nucleophilic substitution at the α-carbon, a known characteristic of neopentyl halides. masterorganicchemistry.comstackexchange.com However, the presence of the amide and ether functionalities opens up other potential transformations.

Future research should focus on a systematic study of its reactivity with a range of modern reagents and catalysts. Key areas of investigation could include:

Reactions at the Amide Nitrogen: While the amide nitrogen is generally unreactive, certain modern catalytic systems can facilitate reactions such as N-alkylation or N-arylation. Exploring these transformations could lead to novel derivatives with interesting properties.

α-Functionalization: The reactivity of the C-H bonds adjacent to the amide and ether groups could be explored using modern C-H activation strategies. This could allow for the introduction of new functional groups, expanding the chemical space accessible from this scaffold.

Reactions involving the Ether Linkage: Cleavage or modification of the ethoxy group under specific conditions could be a route to other functionalized molecules.

The following table summarizes potential reactivity studies for this compound.

| Reaction Type | Reagents/Catalysts to Explore | Potential Products |

| N-Alkylation/Arylation | Modern cross-coupling catalysts | N-substituted derivatives |

| α-C-H Activation | Transition metal catalysts | α-functionalized amides |

| Ether Cleavage | Lewis acids, organometallic reagents | Hydroxylated or otherwise modified derivatives |

A particularly interesting aspect to investigate would be the intramolecular reactivity, where the amide and ether groups might participate in cyclization reactions under specific conditions, potentially leading to novel heterocyclic structures.

Expanded Utility in Fine Chemical Synthesis and Niche Material Applications

The unique combination of a bulky, lipophilic neopentyl-like group and a polar amide functionality suggests that this compound and its derivatives could find applications in several areas of fine chemical and materials science.

In fine chemical synthesis , the compound could serve as a building block for more complex molecules. The steric bulk could be used to control the stereochemistry of reactions at other parts of a molecule, or to impart specific physical properties such as solubility or crystallinity. Its derivatives could be explored as ligands in catalysis, where the bulky framework could create a specific coordination environment around a metal center. chemicalbull.com

In the realm of materials science , the amide group's ability to form hydrogen bonds is a key feature in many polymers. chemistrytalk.org For instance, polyamides like Kevlar derive their strength from extensive hydrogen bonding networks. While this compound itself is a small molecule, it could be functionalized to act as a monomer or an additive in polymer formulations. The bulky neopentyl-like group could disrupt polymer packing, potentially leading to materials with modified properties such as increased solubility or altered mechanical characteristics.

Potential applications are summarized in the table below.

| Area of Application | Potential Role of this compound | Desired Properties Imparted |

| Fine Chemical Synthesis | Chiral auxiliary, bulky ligand | Stereocontrol, specific catalytic activity |

| Polymer Science | Monomer, additive | Modified mechanical properties, enhanced solubility |

| Functional Materials (e.g., MOFs) | Functionalized organic linker | Unique pore structures, selective gas adsorption |

Further research into the physical properties of this compound, such as its thermal stability and solubility, will be crucial in guiding its application in these areas. The exploration of this compound and its derivatives holds the promise of uncovering new chemistry and materials with valuable properties.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-2-methylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : A two-step approach is commonly employed:

- Etherification : React 2-methylpropanamide with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH or KOH) to introduce the ethoxy group.

- Purification : Use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product .

- Optimization Tips :

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (LC-MS/HRMS) : Look for [M+H]⁺ at m/z 146.1 (C7H15NO2) and fragment ions at m/z 99 (loss of CH2CH2O) .

- Purity Assessment : HPLC with a C18 column and UV detection at 210 nm; ≥95% purity is acceptable for biological assays .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Byproduct Analysis : Common byproducts include:

- Mitigation Strategies :

- Inert Atmosphere : Use N2/Ar to prevent oxidation of intermediates.

- Stoichiometric Control : Limit ethyl halide to 1.2 equivalents to avoid over-alkylation.

- Workup : Acidic aqueous washes (pH 4–5) remove unreacted base and hydrolyzed byproducts .

Q. How does the ethoxy group in this compound influence its pharmacokinetic properties in drug delivery systems?

Methodological Answer:

- Solubility & Lipophilicity : The ethoxy group enhances solubility in polar solvents (e.g., PBS) while maintaining moderate logP (~1.2–1.5), facilitating membrane permeability .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) show slower hydrolysis compared to methoxy derivatives, suggesting prolonged half-life .

- Drug Complexation : The compound forms stable co-crystals with NSAIDs (e.g., ibuprofen) via hydrogen bonding, improving drug loading efficiency (up to 20% w/w) .

Data Contradictions & Validation

Q. How should researchers resolve discrepancies in reported synthetic yields (40–80%) for this compound?

Methodological Answer:

- Variable Factors :

- Reagent Quality : Anhydrous ethyl bromide (≥99%) improves yield by 15–20% compared to technical-grade reagents .

- Catalyst Efficiency : Phase-transfer catalysts (e.g., TBAB) increase yield to 75% vs. 50% without .

- Validation Protocol :

Applications in Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.